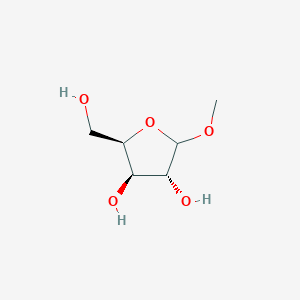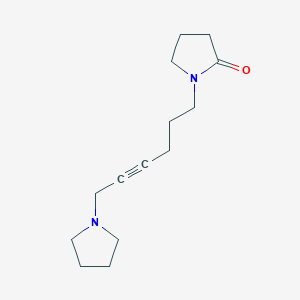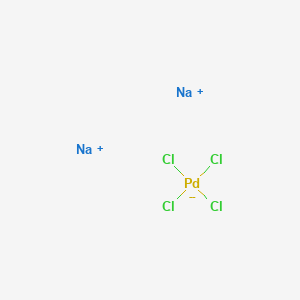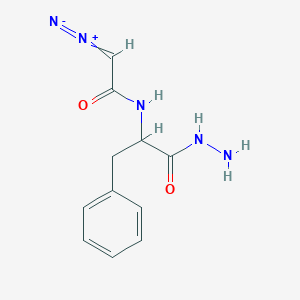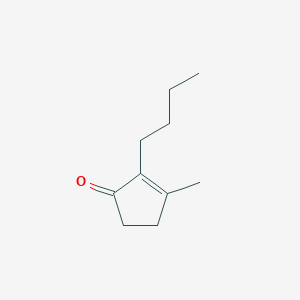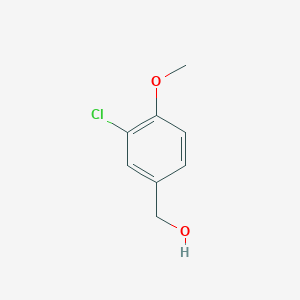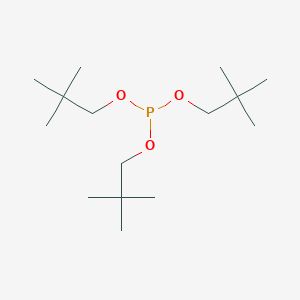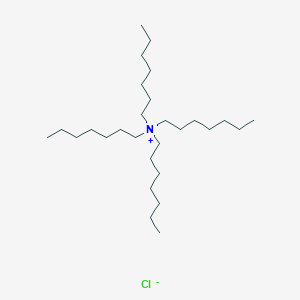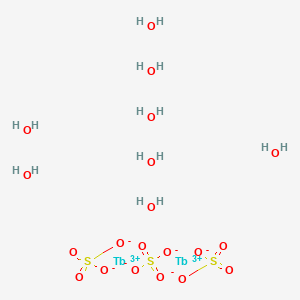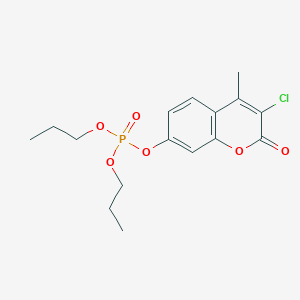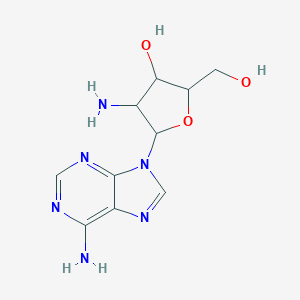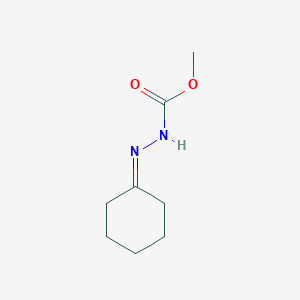
Carbazic acid, 3-cyclohexylidene-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazic acid, 3-cyclohexylidene-, methyl ester, also known as CIME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol. CIME is a derivative of carbazole, which is a heterocyclic aromatic organic compound.
作用機序
The mechanism of action of Carbazic acid, 3-cyclohexylidene-, methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer and viral cells. Carbazic acid, 3-cyclohexylidene-, methyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
生化学的および生理学的効果
Carbazic acid, 3-cyclohexylidene-, methyl ester has been found to have low toxicity and to be well-tolerated in animal studies. However, its biochemical and physiological effects are still being investigated. Some studies have reported that Carbazic acid, 3-cyclohexylidene-, methyl ester can affect the expression of certain genes and proteins in cancer and viral cells, leading to cell death or inhibition of replication.
実験室実験の利点と制限
One advantage of using Carbazic acid, 3-cyclohexylidene-, methyl ester in lab experiments is its low toxicity and high stability, which make it a safe and reliable compound to work with. However, one limitation is its limited solubility in certain solvents, which can affect its performance in certain applications.
将来の方向性
There are several future directions for research on Carbazic acid, 3-cyclohexylidene-, methyl ester. One direction is to explore its potential applications in other fields, such as catalysis and materials science. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs and therapies for cancer and viral diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Carbazic acid, 3-cyclohexylidene-, methyl ester in animal and human trials.
合成法
The synthesis of Carbazic acid, 3-cyclohexylidene-, methyl ester involves the reaction of carbazole with cyclohexanone in the presence of a catalyst, followed by esterification with methanol. This method has been reported in several studies and has been found to be efficient and cost-effective.
科学的研究の応用
Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a building block for the synthesis of novel materials with improved properties. In optoelectronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a sensitizer in dye-sensitized solar cells, which have shown promising results in terms of efficiency and stability. In medicinal chemistry, Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential anticancer and antiviral activities.
特性
CAS番号 |
14702-42-2 |
|---|---|
製品名 |
Carbazic acid, 3-cyclohexylidene-, methyl ester |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
methyl N-(cyclohexylideneamino)carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H2,1H3,(H,10,11) |
InChIキー |
DAMPHUADNVWPLW-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=C1CCCCC1 |
正規SMILES |
COC(=O)NN=C1CCCCC1 |
同義語 |
3-Cyclohexylidenecarbazic acid methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
